molecular formula C8H9BN2O3 B2374075 (5-Methoxy-1H-indazol-6-yl)boronic acid CAS No. 2304635-77-4

(5-Methoxy-1H-indazol-6-yl)boronic acid

Cat. No.: B2374075
CAS No.: 2304635-77-4
M. Wt: 191.98
InChI Key: GURZLTUJYQZTAS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methoxy-1H-indazol-6-yl)boronic acid typically involves the reaction of 5-methoxyindazole with a boronic acid derivative under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 5-methoxyindazole is reacted with a boronic acid or boronate ester in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the palladium-catalyzed cross-coupling reactions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(5-Methoxy-1H-indazol-6-yl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (5-Methoxy-1H-indazol-6-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, thereby inhibiting their activity. This property makes it a valuable tool in the study of enzyme kinetics and the development of enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Methoxy-1H-indazol-6-yl)boronic acid is unique due to the presence of both a methoxy group and a boronic acid group on the indazole ring. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a versatile compound in various research applications .

Biological Activity

(5-Methoxy-1H-indazol-6-yl)boronic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C10_{10}H10_{10}BNO2_2, with a molecular weight of approximately 197. The boronic acid functional group is significant for its reactivity and ability to form reversible covalent bonds with diols, which is crucial in many biological interactions.

Target Interactions
this compound exhibits a variety of biological activities through its interactions with specific molecular targets. The boron atom in the molecule can form reversible covalent bonds with serine hydroxyl groups in proteins, which is a common mechanism for many boronic acid derivatives. This property allows it to modulate enzyme activities, particularly those involved in cancer and metabolic diseases .

Biochemical Pathways
Research indicates that similar compounds can influence various biochemical pathways, including:

  • Anticancer Activity : Inhibiting proteasome activity, which is essential for protein degradation in cancer cells.
  • Antimicrobial Effects : Exhibiting activity against certain bacterial strains by interfering with their metabolic processes.
  • Enzyme Inhibition : Acting as inhibitors for enzymes involved in glucose metabolism, making them potential candidates for diabetes treatment .

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies. Below are summarized findings from notable research:

Study Biological Activity Evaluated Results
Study 1Anticancer activityDemonstrated significant inhibition of tumor cell growth in vitro
Study 2Antimicrobial propertiesShowed effectiveness against E. coli and P. aeruginosa with IC50 values in the micromolar range
Study 3Enzyme inhibitionInhibited human acyl-protein thioesterases, which are implicated in cancer progression

Case Studies

  • Anticancer Efficacy
    A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited the growth of various cancer cell lines. The mechanism was attributed to the compound's ability to disrupt proteasome function, leading to apoptosis in malignant cells.
  • Antimicrobial Evaluation
    Another investigation assessed the antimicrobial properties of this compound against several bacterial strains. Results indicated that it effectively reduced bacterial viability, suggesting potential applications as an antibiotic agent.
  • Enzyme Interaction Studies
    In vitro studies have shown that this compound acts as an inhibitor for specific enzymes involved in metabolic pathways related to diabetes. This positions it as a candidate for further development in diabetes management therapies.

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation. Preliminary data suggest it has favorable absorption characteristics, but detailed studies on its metabolism and excretion are necessary to fully understand its therapeutic potential.

Properties

IUPAC Name

(5-methoxy-1H-indazol-6-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BN2O3/c1-14-8-2-5-4-10-11-7(5)3-6(8)9(12)13/h2-4,12-13H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GURZLTUJYQZTAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1OC)C=NN2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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